Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride
Description
Properties
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7?,8-,9+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLBGNYBPWAFH-XFRIOYGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135906-03-5 | |
| Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of Bicycloheptene Copper Intermediate
Cyclohexadiene is reacted with cyanide copper under anhydrous conditions to form a bicycloheptene copper salt. This intermediate is critical for introducing the bicyclic framework. The reaction is conducted in tetrahydrofuran (THF) at −20°C to 0°C, with a molar ratio of 1:1.2 (cyclohexadiene to CuCN).
Amination with Chloromethylamine
The copper intermediate is treated with chloromethylamine in dichloromethane (DCM) at room temperature for 12–16 hours. This step substitutes the copper moiety with the methylamine group, yielding bicycloheptene methylamine.
Acidic Hydrolysis and Salt Formation
The methylamine derivative is hydrolyzed using concentrated hydrochloric acid (HCl) at reflux (110°C) for 4–6 hours. This step protonates the amine group and forms the dihydrochloride salt. The product is crystallized from ethanol (EtOH) to achieve >97% purity.
Industrial-Scale Production Methods
Industrial synthesis prioritizes yield optimization and cost efficiency. Key modifications to laboratory protocols include:
Catalytic Hydrogenation
A patent-published method employs catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using 10% Pd/C in a fixed-bed reactor. Conditions include 50 bar H₂ pressure, 50°C, and a flow rate of 1 mL/min. This method achieves 91% yield with 99% enantiomeric excess (ee).
Solvent and Temperature Optimization
Large-scale reactions substitute THF with ethanol-water mixtures (3:1 v/v) to reduce costs and improve safety. Reaction temperatures are maintained at 70–80°C to accelerate kinetics without compromising selectivity.
Table 1: Industrial vs. Laboratory Reaction Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF/DCM | Ethanol-Water (3:1) |
| Temperature Range | −20°C to 25°C | 50°C to 80°C |
| Catalyst Loading | 1.2 equiv CuCN | 10% Pd/C (fixed bed) |
| Yield | 75–80% | 85–91% |
Critical Reaction Parameters
Temperature Control
Exothermic reactions, such as the amination step, require precise cooling to prevent side reactions. Maintaining temperatures below 25°C during chloromethylamine addition minimizes byproduct formation.
Stoichiometric Ratios
A 10% excess of chloromethylamine (1.1 equiv relative to the copper intermediate) ensures complete substitution. Higher excesses lead to impurities from over-alkylation.
Acid Concentration
Hydrolysis with 6M HCl achieves optimal protonation of the amine group. Lower concentrations (e.g., 3M) result in incomplete salt formation, while higher concentrations (12M) degrade the bicyclic framework.
Purification and Isolation Techniques
Crystallization
The crude dihydrochloride salt is recrystallized from hot ethanol (80°C) to remove unreacted starting materials and copper residues. This step enhances purity from ~85% to >97%.
Diastereomeric Salt Resolution
For enantiomerically pure batches, resolution with O,O'-dibenzoyltartaric acid (DBTA) is employed. The target compound forms a sparingly soluble salt with DBTA, which is isolated via filtration and washed with diethyl ether. Recrystallization in ethanol further increases diastereomeric excess (de) to 98%.
Table 2: Purification Outcomes by Method
| Method | Purity Increase | Yield Loss |
|---|---|---|
| Ethanol Crystallization | 85% → 97% | 10–15% |
| DBTA Resolution | 90% → 99% ee | 20–25% |
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride involves its interaction with specific molecular targets. In the case of its role as an impurity in Granisetron HCl synthesis, it is associated with the serotonin (5HT3) receptor antagonist activity, which helps prevent nausea and vomiting by blocking serotonin receptors in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Amine Derivatives
A. Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 87571-88-8)
- Structural Difference : Smaller bicyclic system (3.2.1 vs. 3.3.1), reducing ring strain and altering pharmacokinetics.
- Pharmacological Activity: Demonstrates weaker central anticholinergic activity compared to 9-azabicyclo[3.3.1]nonane derivatives .
B. 3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride (CID 122156697)
- Modification : Fluorine substitution at C3 enhances metabolic stability and lipophilicity.
- Therapeutic Potential: Investigated for CNS-targeted applications due to improved blood-brain barrier penetration .
C. 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride (CAS 1630906-39-6)
Dihydrochloride Salts of Piperidine/Piperazine Derivatives
Key Observations :
Pharmacologically Active Analogs
A. Granisetron (70)
- Structure: 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide.
- Role of Target Compound : The endo-3-amine derivative serves as the amine precursor in its synthesis .
- Efficacy : Demonstrated 75% yield in coupling reactions using toluene and sodium carbonate .
B. Hypotensive Bicyclic Derivatives
- 3-Benzyl-9a-diethylaminoethyl-3,9-diazabicyclo[3.3.1]nonane: Reduces arterial pressure in cats by 20–50 mmHg, with weak cholinergic side effects .
- Comparison: The target compound lacks the benzyl/diethylaminoethyl groups, minimizing cardiovascular activity but optimizing specificity for 5-HT₃ antagonism .
Biological Activity
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride, also known by its CAS number 135906-03-5, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H20Cl2N2
- Molecular Weight : 227.17 g/mol
- IUPAC Name : rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Purity : Typically above 97% in commercial preparations.
Pharmacological Profile
This compound exhibits a range of biological activities primarily related to its interaction with neurotransmitter systems. Its structure suggests potential as a ligand for various receptors involved in neurological processes.
Key Biological Activities:
-
Neurotransmitter Modulation :
- The compound shows affinity for serotonin and dopamine receptors, indicating potential use in treating mood disorders and neurodegenerative diseases.
- Studies have demonstrated its role in modulating synaptic transmission and neuroplasticity.
-
Analgesic Effects :
- Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Animal model studies have shown reduced pain response in subjects treated with the compound.
-
Antidepressant Potential :
- Preliminary studies suggest that this compound may exhibit antidepressant-like effects in behavioral models.
- Its mechanism appears to involve the enhancement of serotonergic and noradrenergic signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 : Neurotransmitter Interaction | Demonstrated binding affinity to serotonin receptors (5HT2A) and dopamine D2 receptors. |
| Study 2 : Analgesic Properties | In vivo experiments showed significant reduction in pain responses compared to control groups. |
| Study 3 : Antidepressant Effects | Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests after administration of the compound. |
The biological activity of this compound is thought to stem from its ability to interact with various neurotransmitter systems. It likely acts as a partial agonist at certain receptor sites, enhancing neurotransmission in pathways associated with mood regulation and pain perception.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that it has a favorable safety profile at therapeutic doses; however, further research is needed to fully understand its long-term effects and potential side effects.
Q & A
Basic: What analytical methods are recommended for assessing the purity and stability of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride?
Answer:
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for quantifying the compound and identifying impurities. Certificates of Analysis (CoA) typically report parameters such as moisture content (≤1.0% via Karl Fischer titration), residual solvents, and total impurities (e.g., ≤1.5% in Batch No. 20140301) .
- Stability Studies : Conduct accelerated stability testing under controlled conditions (e.g., 40°C/75% relative humidity for 6 months) to monitor degradation products. Use forced degradation studies (acid/base hydrolysis, oxidative stress) to identify potential impurities and validate stability-indicating assays .
Basic: What synthetic strategies are effective for producing this compound, and how can stereochemical purity be ensured?
Answer:
- Synthetic Routes : Start with bicyclic precursors such as 3-azabicyclo[3.3.1]nonane derivatives. Key steps include Mannich reactions for ring closure (e.g., using 4-thianone as a precursor) or Robinson-Schöpf condensations with acetone dicarboxylic acid and methylamine .
- Stereochemical Control : Optimize reaction conditions (pH, temperature) to favor the endo-3-amine configuration. Use chiral chromatography or recrystallization to separate exo and endo isomers, as stereochemical impurities (e.g., exo-3-amino-9-methyl derivatives) can alter pharmacological activity .
Advanced: How do structural modifications at the 6,6- or 7,7-positions influence pharmacological activity?
Answer:
- Gem-Dialkyl Modifications : Introducing gem-dialkyl groups at positions 6,6 or 7,7 (e.g., dimethyl or diethyl substituents) enhances central nervous system (CNS) specificity by restricting conformational flexibility. For example, 6,6-dimethyl derivatives exhibit potent anti-cholinergic activity with reduced peripheral side effects .
- Mechanistic Insights : Conformational studies via X-ray diffraction reveal that chair-chair conformers (e.g., 7-benzyl-3-thia-7-azabicyclo derivatives) improve receptor binding affinity compared to boat conformers. Computational docking can further validate these structural effects .
Advanced: How can researchers resolve contradictions in reported antiarrhythmic efficacy across preclinical models?
Answer:
- Model-Specific Factors : Discrepancies may arise from species differences (e.g., anesthetized dogs vs. rodents) or infarction induction methods (e.g., coronary artery ligation). Standardize protocols for ventricular tachycardia induction (e.g., pacing rates of 240–390 beats/min in dogs) .
- Dose Optimization : Administer intravenous doses (3–6 mg/kg) to achieve therapeutic plasma levels while monitoring hemodynamic effects (e.g., blood pressure increases of 10–15%). Cross-validate results with positive controls like lidocaine .
Advanced: What methodologies are recommended for studying impurity profiles and degradation pathways?
Answer:
- Impurity Profiling : Use LC-MS/MS to detect and quantify trace impurities (e.g., exo-3-amino isomers, residual solvents). Reference pharmacopeial standards (e.g., Granisetron-related compounds A/B) for method validation .
- Degradation Pathways : Perform photostability testing (ICH Q1B guidelines) and hydrolytic degradation studies to identify primary degradation products. For example, acidic conditions may hydrolyze the azabicyclo ring, while oxidation could form N-oxide derivatives .
Basic: What pharmacological screening assays are suitable for initial activity profiling?
Answer:
- In Vitro Assays :
- In Vivo Models : Use rodent models for CNS penetration studies (e.g., blood-brain barrier permeability) and canine models for ventricular arrhythmia suppression .
Advanced: How does the compound’s conformational flexibility impact its interaction with biological targets?
Answer:
- Conformational Analysis : X-ray crystallography of derivatives (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate) reveals chair-chair conformers enhance receptor binding due to optimal spatial alignment of pharmacophores. Boat conformers, in contrast, reduce activity .
- Dynamic Simulations : Molecular dynamics simulations (MD) can predict conformational stability in physiological conditions. For example, 9-methyl substitution restricts ring puckering, improving target engagement .
Basic: What are the critical parameters for scaling up synthesis while maintaining quality?
Answer:
- Process Optimization : Control reaction pH (e.g., pH 4–5 for Robinson-Schöpf condensations) and solvent purity to minimize byproducts. Use ion-exchange resins for efficient aldehyde intermediate purification .
- Quality Control : Implement in-process checks (IPC) via inline FTIR or Raman spectroscopy to monitor reaction progression. Final purification via column chromatography or recrystallization ensures ≥98.5% purity .
Advanced: What strategies mitigate neurotoxic side effects observed in early-stage derivatives?
Answer:
- Structural Refinement : Replace lipophilic substituents (e.g., benzyl groups) with polar moieties (e.g., glycols) to reduce CNS penetration. For example, glycolated derivatives show improved peripheral specificity .
- Toxicokinetic Studies : Measure brain-to-plasma ratios in rodent models. Derivatives with logP < 2.5 demonstrate reduced neurotoxicity while retaining antiarrhythmic efficacy .
Advanced: How can computational tools aid in predicting the compound’s ADMET properties?
Answer:
- ADMET Prediction : Use QSAR models to estimate solubility (LogS), permeability (Caco-2 assays), and cytochrome P450 inhibition. Tools like SwissADME or ADMETLab2.0 can prioritize derivatives with favorable pharmacokinetic profiles .
- Metabolism Studies : Simulate Phase I/II metabolism via hepatic microsomal incubations. Key metabolites (e.g., N-demethylated or hydroxylated products) should be profiled for activity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
